![molecular formula C16H18BrNO B3171919 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline CAS No. 946700-22-7](/img/structure/B3171919.png)
5-Bromo-2-[3-(tert-butyl)phenoxy]aniline
Overview
Description
5-Bromo-2-[3-(tert-butyl)phenoxy]aniline: is an organic compound with the molecular formula C16H18BrNO and a molecular weight of 320.22 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the aniline ring and a tert-butyl group attached to the phenoxy moiety. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile onto the aromatic ring, facilitated by the presence of activating groups.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Nucleophilic Substitution: Products include substituted anilines.
Oxidation and Reduction: Products include quinones or reduced amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline exhibits potential anticancer properties. A study published in the Journal of Medicinal Chemistry highlights its efficacy against specific cancer cell lines, suggesting that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The compound’s structure allows for modifications that can enhance its biological activity. The presence of the bromine atom and the tert-butyl group contributes to its lipophilicity, which is crucial for cellular uptake and interaction with biological targets. Researchers have been investigating various derivatives to optimize these properties further .
Agricultural Applications
Fungicidal Properties
this compound has shown promising fungicidal activity in agricultural studies. Research published in J-Pesticides Science demonstrates that compounds with similar structures exhibit significant antifungal effects against various plant pathogens. The study emphasizes the importance of the phenoxy group in enhancing fungicidal activity, making this compound a candidate for developing new agricultural fungicides .
Herbicidal Activity
Additionally, there is ongoing research into the herbicidal applications of this compound. Its ability to disrupt plant growth processes could lead to the development of new herbicides that target specific weed species while minimizing harm to crops.
Materials Science
Polymer Chemistry
this compound has potential applications in polymer chemistry, particularly in synthesizing novel polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material performance, making it suitable for various industrial applications.
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions, where the tert-butyl group plays a critical role in directing electrophilic substitutions on the aromatic ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline involves its interaction with specific molecular targets. The bromine atom and tert-butyl group influence its reactivity and binding affinity. The compound can participate in various pathways, including:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: The compound can interact with cellular receptors, modulating their activity.
Comparison with Similar Compounds
- 2-Bromo-4-(tert-butyl)phenol
- 4-Bromo-2-(tert-butyl)aniline
- 3-Bromo-2-(tert-butyl)phenol
Comparison: 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline is unique due to the specific positioning of the bromine atom and the tert-butyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research applications.
Biological Activity
5-Bromo-2-[3-(tert-butyl)phenoxy]aniline is a compound that has garnered attention in various fields of biological research, particularly due to its potential applications in drug development and enzyme inhibition studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.
Chemical Structure and Properties
The compound this compound features a bromine atom and a tert-butyl group attached to a phenoxy aniline structure. This configuration is significant for its biological interactions, as the presence of the bromine atom can influence electron distribution and reactivity, while the tert-butyl group contributes to steric hindrance and lipophilicity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been reported to act as an inhibitor in various enzyme assays, facilitating studies on protein-ligand interactions. The compound's mechanism often involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to altered metabolic pathways in cells.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of this compound have shown promising cytotoxic effects against several cancer cell lines:
Compound Derivative | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 1.93 |
This compound | HCT-116 (Colon Cancer) | 2.84 |
These findings indicate that modifications to the structure can enhance biological potency, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition Studies
The compound has also been utilized in enzyme inhibition studies where it plays a role in understanding the inhibition mechanisms of specific targets. For example, it has been shown to inhibit glutathione S-transferases (GSTs), which are crucial for detoxification processes in cells. The inhibitory effects were quantified using IC50 values, demonstrating its potential utility in pharmacological applications .
Case Studies and Research Findings
- Apoptosis Induction : A study revealed that this compound derivatives induced apoptosis in MCF-7 cells through caspase activation pathways. This was evidenced by increased levels of cleaved caspase-3, indicating that the compound may trigger programmed cell death in cancerous cells .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds showed that substituents on the phenoxy ring significantly affect biological activity. Electron-withdrawing groups at specific positions enhanced cytotoxicity against cancer cell lines, suggesting that further structural modifications could yield more effective derivatives .
Properties
IUPAC Name |
5-bromo-2-(3-tert-butylphenoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(17)10-14(15)18/h4-10H,18H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQGONVGERFMQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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